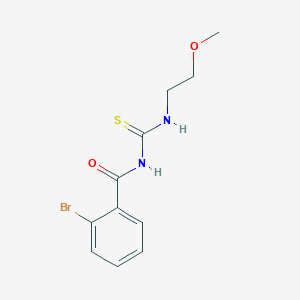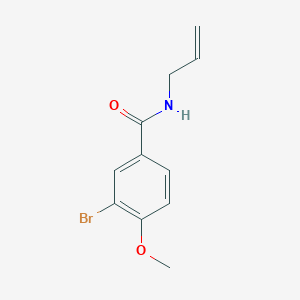
N-(4-ethoxybenzoyl)-N'-(2-methoxyethyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethoxybenzoyl)-N'-(2-methoxyethyl)thiourea is an organic compound with a complex structure that includes an ethoxy group, a methoxyethyl group, and a carbamothioyl group attached to a benzamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxybenzoyl)-N'-(2-methoxyethyl)thiourea typically involves the reaction of 4-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-methoxyethylamine to form the amide. Finally, the amide is treated with carbon disulfide and a base to introduce the carbamothioyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-ethoxybenzoyl)-N'-(2-methoxyethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or a thioether.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Wissenschaftliche Forschungsanwendungen
N-(4-ethoxybenzoyl)-N'-(2-methoxyethyl)thiourea has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of N-(4-ethoxybenzoyl)-N'-(2-methoxyethyl)thiourea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-ethoxy-N-{[(2-methoxyethyl)amino]carbonothioyl}benzamide
- N-[(2-methoxyethyl)carbamothioyl]benzamide
Uniqueness
N-(4-ethoxybenzoyl)-N'-(2-methoxyethyl)thiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C13H18N2O3S |
|---|---|
Molekulargewicht |
282.36 g/mol |
IUPAC-Name |
4-ethoxy-N-(2-methoxyethylcarbamothioyl)benzamide |
InChI |
InChI=1S/C13H18N2O3S/c1-3-18-11-6-4-10(5-7-11)12(16)15-13(19)14-8-9-17-2/h4-7H,3,8-9H2,1-2H3,(H2,14,15,16,19) |
InChI-Schlüssel |
DBHIYKWAJWVSTO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC(=S)NCCOC |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C(=O)NC(=S)NCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,4-Bis[2-(4-methylphenoxy)propanoyl]piperazine](/img/structure/B318585.png)







![5-bromo-N-[(2,6-dimethylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B318598.png)
![N-[(2-fluorophenyl)carbamothioyl]acetamide](/img/structure/B318600.png)

![N-[(allylamino)carbonothioyl]-3-bromo-4-methylbenzamide](/img/structure/B318602.png)
![N-[4-(dimethylsulfamoyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B318605.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B318608.png)
